Alpha-halocarboxylic acids
Alpha-halocarboxylic acids are a class of organic compounds containing both a carboxylic acid group (-COOH) and a halogen atom attached to the α-carbon (the carbon directly adjacent to the carboxyl group). These compounds play a significant role in various chemical processes due to their unique reactivity. They are commonly used as precursors for a wide range of organic syntheses, particularly in the pharmaceutical industry where they serve as intermediates in drug synthesis.
The halogen substituent can be chlorine, bromine, or iodine, each imparting different properties and reactivities. For example, chlorine-substituted alpha-halocarboxylic acids are more reactive towards nucleophiles than their brominated counterparts due to the lower electron-withdrawing effect of chlorine.
Additionally, these compounds have applications in polymer chemistry, where they can act as initiators or crosslinking agents. Their versatile nature makes them indispensable tools in organic synthesis and industrial processes.

Structure | Chemical Name | CAS | MF |
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2,3,3,3-Tetrafluoropropanoic Acid | 359-49-9 | C3H2F4O2 |
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Bromofluoroacetic Acid | 359-25-1 | C2H2BrFO2 |
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Dibromofluoroacetic acid | 353-99-1 | C2HBr2FO2 |
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Acetic acid,2,2,2-trifluoro-, zinc salt (2:1) | 21907-47-1 | C4F6O4Zn |
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Dichlorofluoroacetic acid | 354-19-8 | C2HCl2FO2 |
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Propanoic acid,3-chloro-2,2,3-trifluoro- | 425-97-8 | C3H2ClF3O2 |
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triethylamine, trifluoroacetic acid | 454-49-9 | C8H16F3NO2 |
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Chlorofluoroacetic Acid | 471-44-3 | C2H2ClFO2 |
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Acetic-1-13C acid,chloro- (7CI,8CI,9CI) | 1681-52-3 | C2H3ClO2 |
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Acetic acid,2,2-dichloro-, potassium salt (1:1) | 19559-59-2 | C2HCl2KO2 |
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